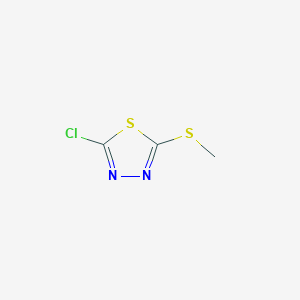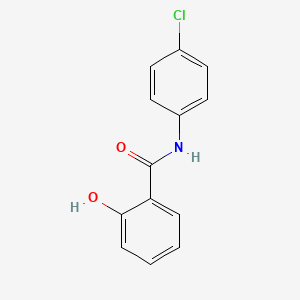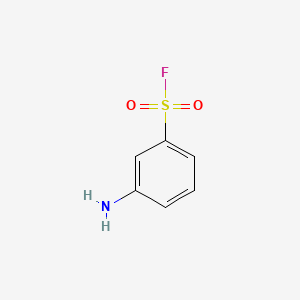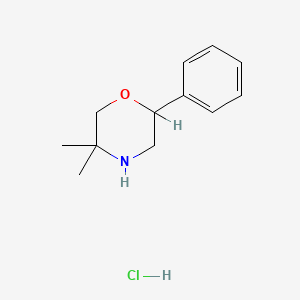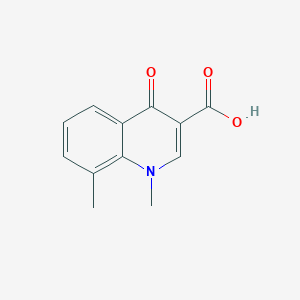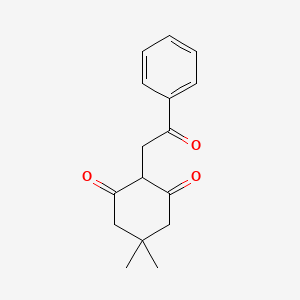![molecular formula C13H9ClFNO B3032764 2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol CAS No. 488124-39-6](/img/structure/B3032764.png)
2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol
説明
2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol is a useful research compound. Its molecular formula is C13H9ClFNO and its molecular weight is 249.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- Schiff base organic compounds similar to 2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol have been synthesized and characterized using various techniques like FTIR, electronic and 1H NMR spectral techniques. These compounds exhibit fluorescence properties and are studied for their molecular geometry and electronic absorption spectra (Kusmariya & Mishra, 2015).
Polycondensation and Thermal Degradation Studies
- Research on oligo-2-[(4-fluorophenyl)imino methylene] phenol, a related compound, focuses on oxidative polycondensation reactions and thermal degradation. This involves studying the molecular weight and polydispersity index, as well as analyzing thermal stability and weight loss at high temperatures (Kaya & Gül, 2004).
Stability Constants of Metal Complexes
- Studies on the stability constants of mixed ligand complexes involving transition metal ions with compounds structurally similar to this compound have been conducted. These complexes are examined under specific conditions like temperature and ionic strength (Mapari, 2017).
Antioxidant Properties
- Schiff base compounds, akin to this compound, have been synthesized and their antioxidant properties investigated. These studies include spectroscopic techniques and DFT calculations (Ghichi et al., 2018).
Crystallographic and Spectroscopic Studies
- Crystallographic and spectroscopic studies of compounds related to this compound provide insights into their molecular structures, optimized geometries, and theoretical and experimental IR spectra comparisons (Demirtaş et al., 2018).
Synthesis and Exploration of Crystalline Imines
- The synthesis of halo-functionalized crystalline Schiff base compounds, similar in structure to this compound, has been explored. These studies include X-ray diffraction analysis, Hirshfeld surface analysis, and quantum chemical calculations for structure elucidation and optoelectronic properties (Ashfaq et al., 2022).
作用機序
Target of Action
It’s known that schiff base compounds, which this compound is a part of, are often involved in coordination with metal ions .
Mode of Action
The compound, being a Schiff base ligand, is known to participate in coordination with metal ions through its “O” and “N” donor atoms . This results in the formation of metal complexes, which have been proposed to have a six-coordinated octahedral geometry .
Biochemical Pathways
Schiff base metal complexes are known for their diverse spectrum of biological and pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic properties .
Result of Action
The compound and its metal complexes have been tested for their antibacterial activity. The results revealed that the metal complexes exhibited higher antibacterial activity than the free Schiff base ligand against both Gram-negative bacteria (E. coli and P. aeruginosa) and Gram-positive bacteria (B. subtilis and S. typhi) .
Action Environment
It’s worth noting that the synthesis of the compound and its metal complexes was carried out in a methanolic medium , which could potentially influence its action and stability.
生化学分析
Biochemical Properties
2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions between the compound and the enzyme’s active site .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. Additionally, it may influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biological activities. In in vitro studies, the stability of this compound can be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to this compound may result in changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and can vary depending on the biological system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-11-7-10(5-6-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-8,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJKZORFKYYLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425344 | |
| Record name | ZINC01090680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488124-39-6 | |
| Record name | ZINC01090680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


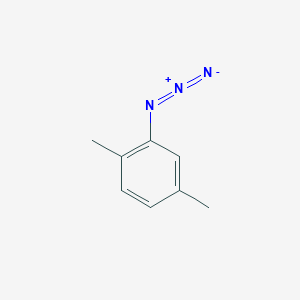

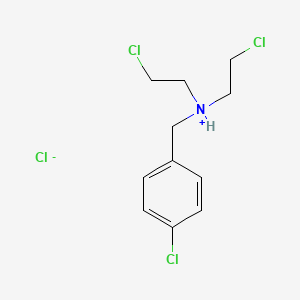
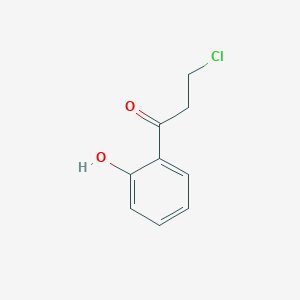

![1-[(Benzyloxy)methyl]-4-methoxybenzene](/img/structure/B3032688.png)
